4,4-difluoro-1-(methylamino)cyclohexanecarboxylicacid;hydrochloride
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Overview
Description
4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO2. It is known for its unique structure, which includes a cyclohexane ring substituted with difluoro and methylamino groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: Starting with a suitable cyclohexane precursor, the difluoro groups are introduced through a fluorination reaction.
Introduction of the methylamino group: The methylamino group is added via an amination reaction, often using methylamine as the reagent.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.
Chemical Reactions Analysis
4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoro and methylamino groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid hydrochloride can be compared with similar compounds such as:
4,4-difluoro-1-(amino)cyclohexanecarboxylic acid hydrochloride: Lacks the methyl group, leading to different binding properties and reactivity.
4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid: The free acid form, which may have different solubility and stability compared to the hydrochloride salt.
The uniqueness of 4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,4-difluoro-1-(methylamino)cyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-11-7(6(12)13)2-4-8(9,10)5-3-7;/h11H,2-5H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPGFXSCVFFISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC(CC1)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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